molecular formula C18H17ClFNO B1325537 3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-59-5

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325537
M. Wt: 317.8 g/mol
InChI Key: KYWICYLVUOOTCK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone, also known as CFPB, is a compound that has been used in a variety of scientific research applications. CFPB is an organic molecule composed of a benzene ring with a chlorine atom, a fluorine atom, and a pyrrolidinomethyl group attached to the ring. CFPB has been used in a variety of research applications due to its unique properties.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A study by Al-Ghorbani et al. (2016) demonstrated that benzophenone derivatives, specifically those with fluoro and chloro groups, show significant antiproliferative activity against Dalton's lymphoma ascites cells. This suggests potential applications in cancer research and treatment, particularly in activating caspase-activated DNase for DNA fragmentation, a key aspect of apoptosis in cancer cells (Al‐Ghorbani et al., 2016).

Environmental Impact Studies

Research by Guo et al. (2016) focused on the environmental impact of benzophenone-3, a similar compound, assessing its degradation in aqueous solutions. This study is relevant for understanding the ecological implications of benzophenones, particularly in aquatic ecosystems (Guo et al., 2016).

Drug Development for Alzheimer's Disease

Belluti et al. (2014) investigated fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. This study highlights the potential of benzophenone derivatives in developing treatments for neurodegenerative diseases (Belluti et al., 2014).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWICYLVUOOTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642754
Record name (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-59-5
Record name (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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